N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide
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Overview
Description
N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide is a compound that features a piperidine ring, a pyrazole ring, and a cycloheptyl group. Compounds containing piperidine and pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide typically involves multi-step reactionsThe cycloheptyl group can be introduced through alkylation reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide can be compared with other piperidine and pyrazole derivatives. Similar compounds include:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (PKB).
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer activities. The uniqueness of this compound lies in its specific structural features and the combination of the cycloheptyl group with the piperidine and pyrazole rings, which may confer distinct biological activities.
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-14-12-17(20-21(14)2)18(23)19-15-8-7-11-22(13-15)16-9-5-3-4-6-10-16/h12,15-16H,3-11,13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOLGQDIMSRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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